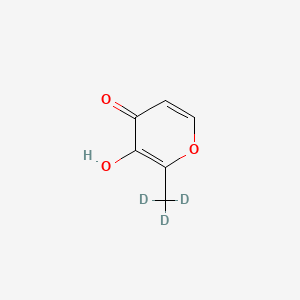

Maltol-d3

CAS No.:

Cat. No.: VC16615087

Molecular Formula: C6H6O3

Molecular Weight: 129.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6O3 |

|---|---|

| Molecular Weight | 129.13 g/mol |

| IUPAC Name | 3-hydroxy-2-(trideuteriomethyl)pyran-4-one |

| Standard InChI | InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3/i1D3 |

| Standard InChI Key | XPCTZQVDEJYUGT-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1=C(C(=O)C=CO1)O |

| Canonical SMILES | CC1=C(C(=O)C=CO1)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Maltol-d3 is systematically named 3-hydroxy-2-methyl-4H-pyran-4-one-d3, substituting three hydrogen atoms with deuterium at specific positions. The molecular structure retains the core features of maltol—a cyclic ketone with hydroxyl and methyl groups—while the isotopic substitution alters its physical and spectroscopic properties . The deuterium atoms are typically located at the methyl group and adjacent positions, as inferred from its molecular formula .

| Property | Value | Source |

|---|---|---|

| CAS Number | 132331-92-1 | |

| Molecular Formula | ||

| Molecular Weight | 129.13 g/mol | |

| Solubility | Chloroform, Methanol | |

| Appearance | Light Beige to Brown Solid |

Spectroscopic Signatures

Deuterium incorporation shifts vibrational frequencies in infrared (IR) spectra and splits proton signals in -NMR due to isotopic effects. In mass spectrometry, Maltol-d3 exhibits a mass shift of +3 Da compared to non-deuterated maltol, enabling clear differentiation in mixed samples . These properties are critical for its role as an internal standard, where isotopic purity (>98% by HPLC) ensures minimal interference with analyte signals .

Synthesis and Isotopic Labeling

Purification and Quality Control

Post-synthesis, Maltol-d3 is purified via silica gel chromatography, with elution gradients optimized to separate deuterated and non-deuterated species . BDG Synthesis confirms that each batch undergoes rigorous validation, including HPLC (>98% purity) and NMR spectroscopy, to verify isotopic enrichment and chemical integrity . Certificates of Analysis (CoA) document these parameters, ensuring reproducibility in research applications .

Applications in Analytical Chemistry

Mass Spectrometry

As a stable isotope-labeled internal standard, Maltol-d3 corrects for matrix effects and ionization efficiency variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By spiking samples with a known concentration of Maltol-d3, researchers quantify native maltol levels through deuterium-normalized peak area ratios . This approach is indispensable in flavor enhancer studies, where maltol concentrations correlate with sensory perception .

NMR Spectroscopy

Deuterated compounds like Maltol-d3 are valuable in -NMR for solvent suppression and signal referencing. Although Maltol-d3 itself is not a solvent, its deuterated structure minimizes proton interference, allowing precise structural elucidation of co-analytes. For example, Methanol-d3 (cited in Sigma-Aldrich’s entry) demonstrates how deuterated solvents enhance spectral resolution, a principle extendable to Maltol-d3 in solute studies .

Flavor and Fragrance Research

Maltol’s role as a flavor enhancer in baked goods and fragrances necessitates precise quantification. Maltol-d3 enables stable isotope dilution assays (SIDA), where its deuterated form compensates for extraction losses and instrumental drift. Clinivex and Novachem emphasize its use in industrial research, particularly in optimizing sensory profiles without altering product composition .

Regulatory and Industrial Considerations

Compliance and Documentation

Maltol-d3 is classified under UNSPSC 12350000 (laboratory chemicals) and adheres to ISO 9001 standards for quality management . Certificates of Analysis provided by suppliers like Toronto Research Chemicals (TRC) validate identity, purity, and isotopic enrichment, fulfilling regulatory requirements for academic and industrial research .

Market Availability

Suppliers such as Clinivex, Novachem, and BDG Synthesis offer Maltol-d3 in quantities ranging from 25 mg to gram-scale, priced for accessibility in both academic and industrial settings . This availability supports diverse applications, from small-scale method development to large-scale production monitoring.

Future Directions and Research Opportunities

Expanding Isotopic Labeling Techniques

Advances in catalytic deuteration, such as transition metal-mediated C–H activation, could streamline Maltol-d3 synthesis, reducing costs and improving isotopic purity. The ACS study’s use of imidazole-1-sulfonyl azide for diazidation hints at novel routes for functionalizing deuterated intermediates .

Emerging Analytical Platforms

Integration of Maltol-d3 into high-resolution mass spectrometers and microfluidic NMR systems promises enhanced sensitivity in trace analysis. Coupling these platforms with machine learning algorithms could automate quantification, revolutionizing flavor and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume